
Bromfenac-d7 Sodium Sesquihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromfenac-d7 Sodium Sesquihydrate is the labelled analogue of Bromfenac . Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) used for ophthalmic use . It is used for the management of ocular pain and treatment of postoperative inflammation in patients who have undergone cataract extraction .
Synthesis Analysis
A study has developed a new rapid stability-indicating reversed-phase UPLC method for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution . The bromfenac sodium starting material may be dissolved in a mixture of 8-12 % v/v water in 1,2-dimethoxyethane (10-14 mL/g bromfenac sodium starting material) at 50-75 °C to form a solution .Molecular Structure Analysis
The molecular formula of Bromfenac-d7 Sodium Sesquihydrate is C15H4D7BrNNaO3•1.5H2O . The molecular weight is 766.34 .Chemical Reactions Analysis
A new rapid stability-indicating reversed-phase UPLC method was developed and validated for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution . This method is capable of separating all eight impurities with good resolution (Rs >4) within 13 min .Physical And Chemical Properties Analysis
The molecular formula of Bromfenac-d7 Sodium Sesquihydrate is 2 C15 H11 Br N O3 . 2 Na . 3 H2 O and the molecular weight is 766.34 .Safety And Hazards
Bromfenac may result in keratitis. In some susceptible patients, continued use may result in epithelial breakdown, corneal thinning, corneal erosion, corneal ulceration, or corneal perforation; these events may be sight-threatening . If manifestations of corneal epithelial breakdown occur, discontinue therapy immediately and monitor for corneal health .
Orientations Futures
Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) for ophthalmic use . Ophthalmic NSAIDs are becoming a cornerstone for the management of ocular pain and inflammation . Their well-characterized anti-inflammatory activity, analgesic property, and established safety record have also made NSAIDs an important tool for optimizing surgical outcomes .
Propriétés
Numéro CAS |
1794937-11-3 |
|---|---|
Nom du produit |
Bromfenac-d7 Sodium Sesquihydrate |
Formule moléculaire |
C15H11BrNNaO3 |
Poids moléculaire |
363.193 |
Nom IUPAC |
sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)-4,5,6-trideuteriophenyl]acetate |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i1D,2D,3D,4D,5D,6D,7D; |
Clé InChI |
HZFGMQJYAFHESD-VEFZIWIXSA-M |
SMILES |
C1=CC(=C(C(=C1)CC(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+] |
Synonymes |
2-Amino-3-(4-bromobenzoyl)benzeneacetic Acid-d7 Sodium Salt Hydrate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)
![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)
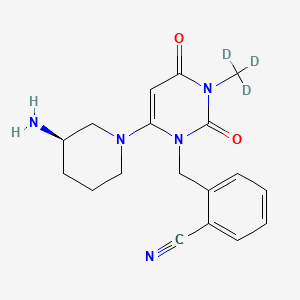
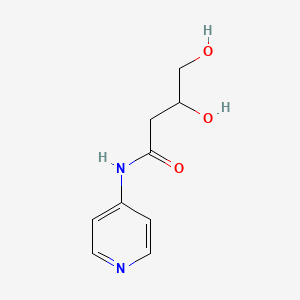
![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)
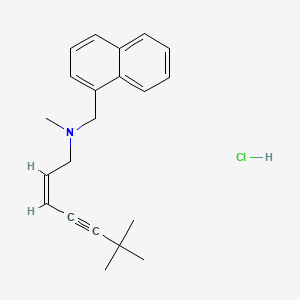
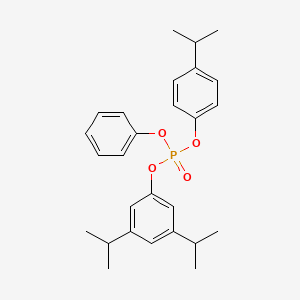
![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
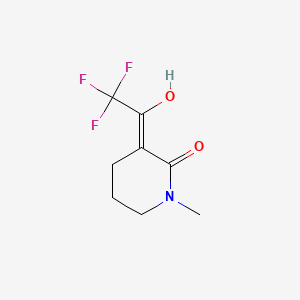
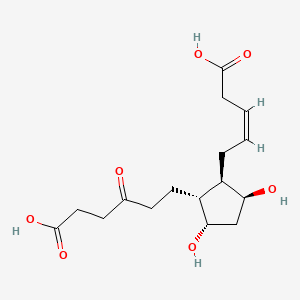
![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)